4-Piperidinopiperidine

概述

描述

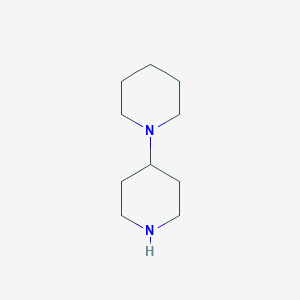

[1,4’]双哌啶: 是一种有机化合物,分子式为

C10H20N2

。它由两个通过单键连接的哌啶环组成。该化合物以其在医药化学和有机合成等各个领域的应用而闻名。 它呈白色或微黄色结晶固体,熔点约为64-66°C .准备方法

合成路线及反应条件

-

还原胺化: : 合成[1,4’]双哌啶的一种常见方法是使4-哌啶酮与哌啶进行还原胺化。该反应通常使用硼氢化钠或氢气等还原剂,并在钯碳等催化剂的存在下进行。

-

环化反应: : 另一种方法涉及在酸性或碱性条件下对适当的前体进行环化。例如,1,4-二溴丁烷与哌啶在碱性条件下的反应可以生成[1,4’]双哌啶。

工业生产方法

在工业环境中,[1,4’]双哌啶的生产通常涉及大规模还原胺化过程。这些过程针对高产率和高纯度进行了优化,使用连续流反应器和先进的纯化技术,例如结晶和蒸馏。

化学反应分析

反应类型

-

氧化: : [1,4’]双哌啶可以发生氧化反应,形成各种氧化衍生物。常见的氧化剂包括高锰酸钾和三氧化铬。

-

还原: : 该化合物可以被还原,形成更饱和的衍生物。典型的还原剂包括氢化铝锂和硼氢化钠。

-

取代: : [1,4’]双哌啶可以参与取代反应,其中一个氢原子被另一个官能团取代。卤化和烷基化是常见的例子。

常用试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 在氢化钠等碱的存在下,卤代烷。

主要生成物

氧化: N-氧化物衍生物。

还原: 更饱和的哌啶衍生物。

取代: 烷基化或卤代哌啶衍生物。

科学研究应用

Structural Characteristics

- Molecular Formula : C10H20N2

- Molecular Weight : Approximately 168.28 g/mol

- Appearance : White or slightly yellow crystalline solid

- Melting Point : Approximately 64-66°C

The unique biphasic structure of 4-Piperidinopiperidine enhances its biological activity compared to simpler piperidines, making it a compound of interest in drug development and synthesis.

Medicinal Chemistry

This compound derivatives are explored for their pharmacological properties, particularly in treating neurological disorders, pain management, and as antipsychotic agents. The following table summarizes some significant findings regarding its medicinal applications:

Biological Research

In biological contexts, this compound has shown potential as a ligand in receptor binding studies and enzyme inhibition assays. Notably:

- It interacts with liver carboxylesterase 1, influencing hydrolysis processes critical for drug metabolism.

- Studies have demonstrated its ability to induce apoptosis in lymphoma cell lines, indicating its potential as an anti-cancer agent .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in developing novel synthetic methodologies .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines (e.g., MDA-MB231 for breast cancer). The results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like melphalan and doxorubicin. The mechanism involved the inhibition of pro-angiogenic transcription factors, leading to reduced tumor growth .

Case Study 2: Neurological Applications

Research on this compound derivatives revealed promising results in treating neurological disorders. Derivatives were synthesized and tested for their ability to modulate neurotransmitter systems, showing efficacy comparable to existing treatments for conditions such as schizophrenia .

Case Study 3: Drug Delivery Systems

Innovative studies have explored using this compound-based nanocarriers for bioimaging and dual drug delivery in cancer cells. These systems enhance the targeted delivery of therapeutic agents while minimizing systemic toxicity .

作用机制

The mechanism of action of [1,4’]Bipiperidinyl and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. For example, some derivatives act as antagonists or agonists at neurotransmitter receptors, modulating their activity and influencing physiological responses. The exact pathways and targets depend on the specific derivative and its intended application.

相似化合物的比较

类似化合物

哌啶: 一个更简单的结构,只有一个哌啶环。

N-甲基哌啶: 一个哌啶环,氮原子连接一个甲基。

1,4-二氮杂双环[2.2.2]辛烷 (DABCO): 一个具有两个氮原子的双环化合物。

独特性

[1,4’]双哌啶因其独特的双哌啶环结构而具有独特之处,赋予其独特的化学和物理性质。这种结构使它在化学反应和应用方面具有更大的通用性,与更简单的哌啶衍生物相比。它能够与各种试剂形成稳定的络合物,并具有功能化的潜力,使其在研究和工业应用中都成为一种有价值的化合物。

生物活性

4-Piperidinopiperidine, a bicyclic amine compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent studies and findings.

Overview of this compound

This compound is characterized by two piperidine rings connected by a single bond. This structural configuration allows for various interactions with biological targets. The compound has been investigated for its potential in treating neurological disorders, cancer, and as an antibacterial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit the replication of viruses, such as the hepatitis C virus (HCV). For example, 4-aminopiperidine derivatives have shown effective inhibition of HCV assembly stages, with EC50 values around 2.57 μM .

- Antitumor Properties : Compounds derived from piperidone structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in MDA-MB231 (breast) and PC3 (pancreatic) cancer cells by inhibiting key transcription factors involved in tumor progression .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of piperidine derivatives, which can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in managing chronic inflammatory diseases .

Antitumor Activity

A notable study demonstrated that 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one exhibited higher antiproliferative activity than curcumin against breast cancer cells. The proposed mechanism involves the inhibition of hypoxia-inducible factor (HIF), crucial for tumor growth under low oxygen conditions .

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 | <1 | HIF inhibition |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2 | <10 | Apoptosis induction |

Antiviral Activity

In a high-throughput screening study targeting HCV, several piperidine derivatives were identified as potent inhibitors. The most promising candidates demonstrated low cytotoxicity alongside significant antiviral activity, making them suitable for further development as antiviral agents .

Safety and Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

- Toxicity Concerns : Long-term exposure to piperidine derivatives has raised concerns regarding respiratory irritants and potential carcinogenic effects. Studies indicate that these compounds can cross biological barriers such as the placenta and may pose risks during pregnancy .

- Allergic Reactions : There is evidence suggesting that skin contact with piperidine compounds can lead to sensitization reactions in some individuals. Monitoring for allergic responses is essential during clinical evaluations .

属性

IUPAC Name |

1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197648 | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-50-1 | |

| Record name | 1,4′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidino-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINO-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。